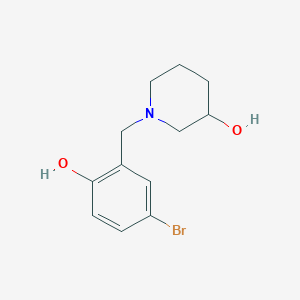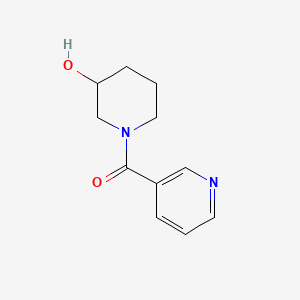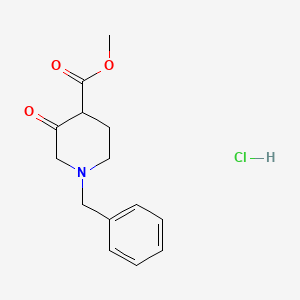
3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol
Overview
Description
“3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol” is a 1-benzopyran . The IUPAC name for this compound is 6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-ol .
Molecular Structure Analysis
The molecular formula of this compound is C12H16O3 . The InChI string is InChI=1S/C12H16O3/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12/h4-6,10,13H,7H2,1-3H3 . The canonical SMILES representation is CC1(CC(C2=C(O1)C=CC(=C2)OC)O)C .Physical And Chemical Properties Analysis
The molecular weight of this compound is 208.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass is 208.109944368 g/mol , and the monoisotopic mass is also 208.109944368 g/mol . The topological polar surface area is 38.7 Ų , and it has a heavy atom count of 15 .Scientific Research Applications
Cosmetic and Dermatological Applications
In the cosmetic industry, “6-Methoxy-2,2-dimethylchroman-4-ol” is used for its protective effects against environmental damage to the skin. It can help alleviate damage from pollution and UV rays, and its antioxidant properties are beneficial in anti-aging products .
These applications highlight the versatility of “6-Methoxy-2,2-dimethylchroman-4-ol” as a therapeutic scaffold. Its diverse pharmacological activities make it a valuable compound in medicinal chemistry and drug development .
Mechanism of Action
Target of Action
The primary targets of 6-Methoxy-2,2-dimethylchroman-4-ol are reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These are highly reactive molecules that can cause damage to cells and tissues and are responsible for several mechanisms that trigger skin aging .
Mode of Action
6-Methoxy-2,2-dimethylchroman-4-ol acts as a dual scavenger for both ROS and RNS . It inhibits lipid peroxidation reactions caused by peroxynitrite anions . This compound also prevents damage to skin cells caused by peroxynitrite anions and nitric oxide .
Biochemical Pathways
The compound’s action on ROS and RNS affects the biochemical pathways related to oxidative stress and inflammation . By scavenging these reactive species, it helps to maintain the balance of oxidative and antioxidative reactions in the body, thereby preventing cellular damage and inflammation .
Pharmacokinetics
Like other chromanone analogs, it is expected to have good bioavailability . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the prevention of cellular damage caused by ROS and RNS . It also inhibits lipid peroxidation reactions, thereby preventing further oxidative damage . This leads to a reduction in inflammation and other symptoms associated with oxidative stress .
Action Environment
Environmental factors such as exposure to UV rays can increase the production of ROS and RNS, thereby increasing oxidative stress . 6-Methoxy-2,2-dimethylchroman-4-ol, by inhibiting the production of these reactive species, can help to mitigate the harmful effects of environmental stressors .
properties
IUPAC Name |
6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12/h4-6,10,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDIMNNYYGBSQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205264 | |
| Record name | 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |
CAS RN |
65383-71-3 | |
| Record name | 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65383-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1371752.png)

![1-ethyl-N-[(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1371757.png)

![1-[(3,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371761.png)
![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1371763.png)
![N-[(3-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1371765.png)

![{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371770.png)
![N-[(3-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1371771.png)



